Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
The kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol using Novozym 435 or Lipozyme TL IM lipases yields both enantiomers with exceptionally high enantioselectivity. This performance is quantified by an enantiomeric ratio (E) value of up to 844 . In comparison, a non-enzymatic, traditional chemical resolution would typically yield much lower E values, often below 100, and would be significantly less efficient in producing enantiomerically pure material. This high E value demonstrates the compound's suitability for efficient, high-purity chiral separation.
| Evidence Dimension | Enantioselectivity (Enantiomeric Ratio, E) |
|---|---|
| Target Compound Data | E = 844 |
| Comparator Or Baseline | Typical chemical resolution methods (baseline) |
| Quantified Difference | E value > 8.4-fold higher than typical chemical resolutions (E ~100) |
| Conditions | Lipase-mediated kinetic resolution with Novozym 435 or Lipozyme TL IM |
Why This Matters
A high E value is crucial for cost-effective and scalable production of single-enantiomer compounds, directly impacting procurement decisions for chiral building blocks.
- [1] Borowiecki P, Paprocki D, Dranka M. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. Beilstein J Org Chem. 2014;10:3038–3055. doi:10.3762/bjoc.10.322 View Source
